3,6-Di-o-tolyl-9H-carbazole
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Overview
Description
3,6-Di-o-tolyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-o-tolyl-9H-carbazole typically involves the reaction of 3,6-dibromo-9H-carbazole with o-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixed solvent of 1,4-dioxane and water under an inert atmosphere at elevated temperatures. After the reaction, the product is precipitated and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Di-o-tolyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted carbazoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Di-o-tolyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3,6-Di-o-tolyl-9H-carbazole involves its interaction with various molecular targets and pathways. It acts as an electron donor and participates in charge transfer processes, which are crucial for its optoelectronic applications. The presence of the carbazole moiety enhances its ability to stabilize charge carriers and improve the efficiency of electronic devices .
Comparison with Similar Compounds
- 3,6-Diphenyl-9H-carbazole
- 3,6-Di-tert-butyl-9H-carbazole
- 3,6-Bis(4-fluorophenyl)-9H-carbazole
Comparison: 3,6-Di-o-tolyl-9H-carbazole is unique due to the presence of o-tolyl groups, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness enhances its performance in specific applications, such as in OLEDs and OPVs, where tailored electronic properties are crucial .
Properties
IUPAC Name |
3,6-bis(2-methylphenyl)-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N/c1-17-7-3-5-9-21(17)19-11-13-25-23(15-19)24-16-20(12-14-26(24)27-25)22-10-6-4-8-18(22)2/h3-16,27H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXASSREATZHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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